N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

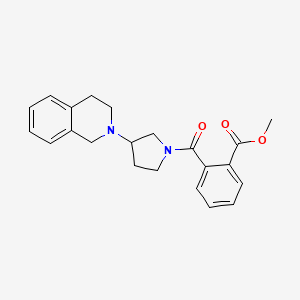

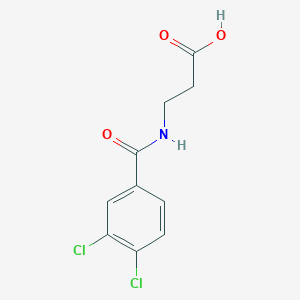

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as DM-PBB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. DM-PBB is a benzothiazole derivative that has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Aplicaciones Científicas De Investigación

Anticancer Applications

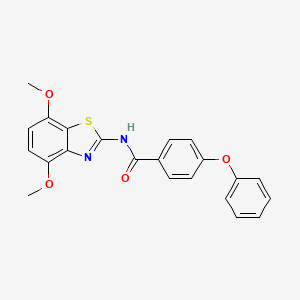

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, as a derivative of the benzothiazole scaffold, is known for its wide range of biological properties. It's particularly notable for its potential in cancer treatment. Recent studies have focused on structural modifications of the benzothiazole scaffold, developing various series of benzothiazoles and their conjugates as new antitumor agents. These modifications aim to enhance the compound's efficacy and selectivity against tumor cells. Research indicates that these benzothiazole derivatives possess potent anticancer activity and hold promise as future drug candidates. The design of benzothiazole conjugates is also driven by the potential for these compounds to exhibit a synergistic effect when used in combination with other drugs, allowing for lower dosages and the development of new-generation drugs. However, the full characterization of their toxicity is essential for their safe clinical use in cancer treatment (Ahmed et al., 2012).

Versatility in Medicinal Chemistry

The benzothiazole nucleus is integral to various natural products and pharmaceutical agents. Its versatility is reflected in its broad spectrum of pharmacological activities. Benzothiazole derivatives are not only potential antitumor agents but also exhibit antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. This structural simplicity and the ease of synthesis provide immense scope for developing chemical libraries, contributing to the discovery of new chemical entities that could progress towards the market. The 2-arylbenzothiazole moiety, in particular, is under development for cancer treatment, signifying the increasing importance of the benzothiazole nucleus in the area of drug discovery (Kamal et al., 2015).

Broad Pharmacological Properties

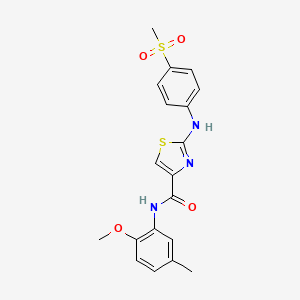

The compound's relation to the benzothiazole class signifies its potential in treating various diseases. Benzothiazole and its derivatives exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal activities. The diversity in pharmacological activity and structural diversity makes benzothiazole derivatives a highly interesting series of compounds in medicinal chemistry. This broad spectrum of activity indicates the potential of these compounds as therapeutic agents and diagnostic probes (Keri et al., 2015).

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-26-17-12-13-18(27-2)20-19(17)23-22(29-20)24-21(25)14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCDVHXSQQZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)

![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)

![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)

![1-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2448525.png)